6-Bromo-3-butoxypyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are general methods for the synthesis of similar compounds. For instance, the protodeboronation of pinacol boronic esters is a method used in organic synthesis . Another method involves the synthesis of metal oxide nanomaterials using phytochemicals .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods allow for the optimization of the molecular structures and the computation of the Molecular Electrostatic Potential (MEP) . Another study discussed the structural characteristics of pyridine carboxylic acid adducts with squaric acid .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are studies on related reactions. For example, the protodeboronation of pinacol boronic esters is a reaction utilized in organic synthesis . Another study discusses the deoxygenative borylation of carboxylic acids .Scientific Research Applications
Synthesis and Reactivity
The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane/potassium carbonate leading to various derivatives, including pyrido[3,4-d][1,3]-dioxole-6-carboxylic acid. These compounds have applications in synthesizing more complex molecules due to their reactivity and functional groups. The use of n-butyllithium allows for further reactions, such as carboxylation, to obtain carboxylic acid derivatives, showcasing the compound's versatility in synthetic pathways (Daliacker, Fechter, & Mues, 1979).
Electrocatalytic Carboxylation
A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid highlights the compound's utility in green chemistry applications. The process avoids the use of toxic solvents and results in high yield and selectivity, demonstrating the compound's role in sustainable chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
Ligand Design and Bioinorganic Mimicry
Multidentate ligands involving tethered pyridyl groups coordinated to transition metal ions use bromine-substituted (chloromethyl)pyridines to mimic bioinorganic metalloenzymes. The facile synthesis of these bromine-substituted precursors from commercially available dibromopyridine, using safer and milder conditions, illustrates the compound's importance in designing biomimetic materials and catalysts (Handlovic et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are general trends in the field. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is widely applied in carbon–carbon bond forming reactions . This suggests potential future applications of 6-Bromo-3-butoxypyridine-2-carboxylic acid in similar reactions.
properties
IUPAC Name |
6-bromo-3-butoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-2-3-6-15-7-4-5-8(11)12-9(7)10(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJFPYLTDEIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(N=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-butoxypyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.